Fructose-1-SNAP

Übersicht

Beschreibung

Fructose-1-SNAP is a novel fructose-conjugated S-nitroso nitric oxide donor. . The synthesis of this compound represents an advancement in the development of nitric oxide donors, which are crucial for various biological processes.

Wissenschaftliche Forschungsanwendungen

Fructose-1-SNAP has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .

Mode of Action

This compound interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .

Biochemical Pathways

This compound affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .

Pharmacokinetics

Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .

Result of Action

The inhibition of FBPase by this compound leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that this compound could be a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fructose-1-SNAP involves the conjugation of fructose with S-nitroso-N-acetylpenicillamine (SNAP). The reaction typically requires mild acidic conditions to facilitate the formation of the S-nitroso group. The process involves the following steps:

- Dissolution of fructose in an aqueous solution.

- Addition of S-nitroso-N-acetylpenicillamine to the solution.

- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.

- Purification of the product using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale dissolution of fructose in water.

- Addition of S-nitroso-N-acetylpenicillamine under controlled conditions.

- Continuous monitoring of temperature and pH to optimize yield.

- Use of industrial-scale chromatography for purification and isolation of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Fructose-1-SNAP undergoes various chemical reactions, including:

Oxidation: The S-nitroso group can be oxidized to form disulfides.

Reduction: The compound can be reduced to release nitric oxide, which is a key signaling molecule in biological systems.

Substitution: The S-nitroso group can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as ascorbic acid or glutathione.

Substitution: Nucleophiles like thiols or amines under mild acidic or basic conditions.

Major Products Formed:

Oxidation: Disulfides and other oxidized derivatives.

Reduction: Nitric oxide and the corresponding reduced sugar.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Fructose-1-SNAP is unique compared to other nitric oxide donors due to its fructose conjugation, which enhances its stability and bioavailability. Similar compounds include:

S-nitroso-N-acetylpenicillamine (SNAP): A widely used nitric oxide donor but lacks the stability provided by fructose conjugation.

S-nitrosoglutathione (GSNO): Another nitric oxide donor with different stability and release characteristics.

S-nitroso-N-acetyl-D,L-penicillamine (SNAP-DL): Similar to SNAP but with different stereochemistry

This compound stands out due to its enhanced stability and targeted delivery of nitric oxide, making it a valuable tool in both research and potential therapeutic applications.

Biologische Aktivität

Fructose-1-SNAP (S-nitroso-N-acetylpenicillamine) is a novel compound that has garnered attention for its potential biological activities, particularly as a nitric oxide (NO) donor. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's effects on cellular processes and potential therapeutic applications.

Synthesis and Properties

This compound is synthesized through a reaction that combines fructose with S-nitroso compounds. The resulting compound exhibits properties typical of NO donors, releasing NO upon hydrolysis. The unique aspect of this compound is its fructose backbone, which may influence its uptake and metabolism in cells compared to traditional NO donors.

Biological Mechanisms

The biological activity of this compound primarily revolves around its role as an NO donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The following mechanisms have been identified:

- Vasodilation : NO produced from this compound induces relaxation of vascular smooth muscle, leading to increased blood flow.

- Cell Signaling : NO acts as a signaling molecule in various pathways, including those involved in apoptosis and cell proliferation.

- Antioxidant Effects : By modulating oxidative stress, NO can exert protective effects on cells.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

Discussion

The findings from various studies indicate that this compound holds promise as a therapeutic agent due to its ability to release nitric oxide effectively. Its unique structure allows it to be metabolized differently than conventional NO donors, potentially enhancing its bioavailability and efficacy.

Potential Applications

Given its biological activity, this compound could be explored for several applications:

- Cardiovascular Health : Due to its vasodilatory properties, it may be beneficial in treating conditions such as hypertension or heart failure.

- Cancer Therapy : Its selective cytotoxicity towards cancer cells positions it as a candidate for targeted cancer therapies.

- Neuroprotection : The role of NO in neurotransmission suggests potential applications in neurodegenerative diseases.

Eigenschaften

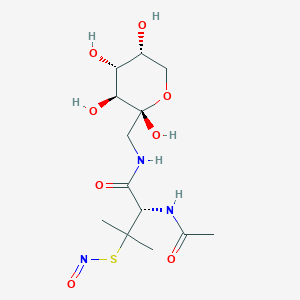

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUYSUGHXUBVOG-JJKYCLHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438746 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330688-79-4 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.